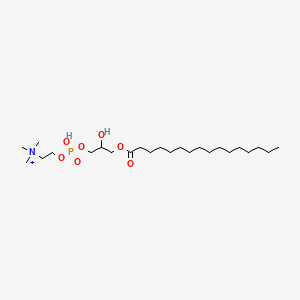1-Palmitoylglycerophosphocholine
CAS No.: 15895-31-5
Cat. No.: VC16783821
Molecular Formula: C24H51NO7P+
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 15895-31-5 |
|---|---|
| Molecular Formula | C24H51NO7P+ |
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | 2-[(3-hexadecanoyloxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium |
| Standard InChI | InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/p+1 |
| Standard InChI Key | ASWBNKHCZGQVJV-UHFFFAOYSA-O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O |
Introduction
Structural Characteristics of 1-Palmitoylglycerophosphocholine
Molecular Composition and Stereochemistry
1-Palmitoylglycerophosphocholine (systematic name: 1-palmitoyl-rac-glycero-3-phosphocholine) is a lysophosphatidylcholine (LysoPC) with the chemical formula C₂₄H₅₀NO₇P and a molecular weight of 525.6 g/mol . Its structure comprises:
-
A glycerol backbone with hydroxyl groups at the sn-1 and sn-2 positions.
-
A palmitoyl chain (16:0) esterified to the sn-1 hydroxyl group.
-
A phosphocholine head group linked to the sn-3 position via a phosphodiester bond .
The stereochemical configuration of the glycerol backbone (rac-glycero-3-phosphocholine) indicates a racemic mixture of sn-1 and sn-3 isomers, though biological systems typically exhibit specificity for sn-3 phosphorylation .
Table 1: Structural Features of 1-Palmitoylglycerophosphocholine
| Feature | Description |
|---|---|
| IUPAC Name | (3-hexadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
| Molecular Formula | C₂₄H₅₀NO₇P |
| Molecular Weight | 525.6 g/mol |
| CAS Registry Numbers | 17364-18-0, 14863-27-5, 97281-38-4 |
| Key Functional Groups | Palmitoyl ester, phosphocholine, glycerol backbone |
Biosynthesis and Metabolic Pathways
Synthesis via Phospholipase A2 Activity
1-Palmitoylglycerophosphocholine is primarily generated through the hydrolysis of phosphatidylcholine (PC) by phospholipase A2 (PLA2), which cleaves the fatty acid at the sn-2 position, leaving the sn-1 palmitoyl chain intact . This reaction is a key step in the Lands’ cycle, which remodels phospholipid acyl chains to maintain membrane fluidity and signaling capacity.
Role of Lecithin-Cholesterol Acyltransferase (LCAT)
In blood plasma, LCAT converts phosphatidylcholine and free cholesterol into cholesteryl esters and LysoPC, including 1-palmitoylglycerophosphocholine . This enzyme is critical for high-density lipoprotein (HDL) maturation and reverse cholesterol transport.
Catabolic Pathways
1-Palmitoylglycerophosphocholine is metabolized by:
-
Lysophospholipases (lyso-PLA1/2): Hydrolyze the remaining acyl chain to yield glycerophosphocholine (GPC) .
-
Glycerophosphodiesterases (GDPD5/6): Cleave GPC into glycerol-3-phosphate and free choline, which re-enter the Kennedy pathway for PC synthesis .
Table 2: Enzymes Regulating 1-Palmitoylglycerophosphocholine Metabolism
| Enzyme | Activity | Substrate | Products |
|---|---|---|---|
| PLA2 | Hydrolysis of PC | Phosphatidylcholine | 1-Palmitoylglycerophosphocholine |
| LCAT | Esterification | Phosphatidylcholine + Cholesterol | LysoPC + Cholesteryl esters |
| Lyso-PLA1 | Hydrolysis of LysoPC | 1-Palmitoylglycerophosphocholine | GPC + Palmitic acid |
| GDPD5/GDE2 | Phosphodiesterase activity | GPC | Glycerol-3-phosphate + Choline |
Biological Functions and Signaling Roles
Membrane Remodeling and Lipid Raft Dynamics
As a lysophospholipid, 1-palmitoylglycerophosphocholine alters membrane curvature and facilitates the formation of lipid rafts, which are essential for organizing signaling proteins such as G-protein-coupled receptors (GPCRs) and receptor tyrosine kinases .
Pro-Inflammatory and Immunomodulatory Effects
1-Palmitoylglycerophosphocholine acts as a damage-associated molecular pattern (DAMP), activating Toll-like receptor 4 (TLR4) and inducing pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . Paradoxically, it also suppresses dendritic cell maturation, suggesting context-dependent immunoregulatory roles .
Cancer-Associated Signaling Pathways
In oncology, 1-palmitoylglycerophosphocholine is linked to:
-
PI3K/AKT/mTOR pathway activation: Promotes cell survival and chemoresistance .
-
Epithelial-mesenchymal transition (EMT): Upregulates mesenchymal markers (e.g., vimentin) via IL-25/BRAF/ERK1/2 signaling .
-
Angiogenesis: Stimulates endothelial cell migration through lysophosphatidic acid (LPA) production .
Analytical Detection Methods
Magnetic Resonance Spectroscopy (MRS)
1-Palmitoylglycerophosphocholine is detectable via:
-
¹H MRS: Identifies the trimethylamine group of choline at 3.2 ppm .
-
³¹P MRS: Resolves phosphocholine (PC) and glycerophosphocholine (GPC) signals, enabling quantification in tumors .
Mass Spectrometry (MS)
Liquid chromatography-tandem MS (LC-MS/MS) provides high sensitivity for quantifying LysoPC species in biological fluids, with detection limits as low as 0.1 nM .
Table 3: Comparison of Analytical Techniques
| Technique | Advantages | Limitations |
|---|---|---|
| ¹H MRS | Non-invasive, in vivo applicability | Low resolution for overlapping peaks |
| ³¹P MRS | Direct detection of GPC/PC | Requires high metabolite concentrations |
| LC-MS/MS | High sensitivity, specificity | Destructive, requires sample prep |
Clinical and Therapeutic Implications
Therapeutic Targeting Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume